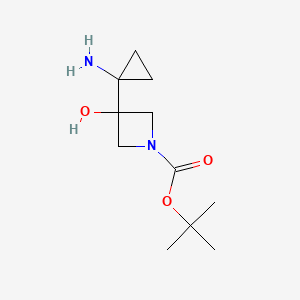
Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopropyl group, and a hydroxyazetidine moiety. Its molecular formula is C12H22N2O2, and it has a molecular weight of 262.78 g/mol .
Preparation Methods
The synthesis of Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the ring system, leading to different chemical properties and applications.
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate: Another similar compound with a piperidine ring, which affects its reactivity and biological activity.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11(15,7-13)10(12)4-5-10/h15H,4-7,12H2,1-3H3 |
InChI Key |
BXCPWICBSPZLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















